4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone
Overview
Description
4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.16779360 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth Regulation and Herbicidal Activity
Isoxazolone derivatives, including structures similar to 4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone, have been studied for their utility as plant growth regulators. They offer potential as herbicides and plant growth retardants, prepared through specific chemical reactions involving N-halogenocarbonylisoxazolone or 3-hydroxyisoxazole with various compounds. This research indicates the potential for these compounds to be applied in agricultural settings to control weed growth or modulate plant development (Chew et al., 1979).
Herbicidal Activity and HPPD Inhibition
Further investigation into isoxazole, nicotinic acid, and benzoic acid derivatives, including compounds structurally related to this compound, has led to the identification of potent herbicidal agents. Specifically, these studies have found significant herbicidal activity in compounds targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, with one such compound demonstrating an IC50 value of 0.260 μM. The mechanism of action includes forming a bidentate complex with a metal ion and π-π stacking interactions, showcasing the potential for developing new green HPPD inhibitors (Fu et al., 2021).
Crystallographic Studies
Crystallographic and theoretical studies of arylidene-isoxazolone compounds, including those similar to the compound , have provided insights into their structural configurations and electronic properties. These studies reveal different configurations at the exocyclic C=C bond and employ density functional theory (DFT) to compare molecular geometry, vibrational frequencies, and electrostatic maps with experimental data. This research aids in understanding the physicochemical properties and potential applications of these compounds (Brancatelli et al., 2011).
Antimicrobial and Anti-inflammatory Agents
Research into novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, featuring an aryl sulfonate moiety, has highlighted their potential as antimicrobial and anti-inflammatory agents. These compounds, synthesized through multi-component cyclo-condensation reactions, showcase the versatility of isoxazolone derivatives in medicinal chemistry, albeit focused on applications beyond drug use and side effects (Kendre et al., 2015).
Larvicidal Activity
The photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through organic photoredox catalysis has been explored, with some derivatives demonstrating larvicidal activity against Aedes aegypti. This research signifies the potential of isoxazolone-based compounds in developing environmentally friendly insecticides or larvicides, contributing to public health and pest control efforts (Sampaio et al., 2023).
Properties
IUPAC Name |
(4E)-4-[(4-hexoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-3-4-8-15-25-19-13-11-17(12-14-19)16-20-21(23-26-22(20)24)18-9-6-5-7-10-18/h5-7,9-14,16H,2-4,8,15H2,1H3/b20-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNYFWPSRRSINH-CAPFRKAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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